N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide
Overview
Description
Synthesis Analysis
The synthesis pathway for “N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide” involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent. This compound is formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular formula of “N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide” is C9H12BrN3O . The InChI key is ZNAMWCLKWQVGPJ-UHFFFAOYSA-N .Chemical Reactions Analysis
“N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide” binds to specific receptors in the body, which leads to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.Physical And Chemical Properties Analysis
“N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide” has a molecular weight of 258.12 . It is a powder in physical form .Scientific Research Applications
Antiallergic Applications
N-(pyridin-4-yl)-(indol-3-yl)alkylamides, a class of compounds related to N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide, have shown significant potential as antiallergic agents. In particular, variants of these compounds were found to be highly potent in inhibiting histamine release and interleukin production, key factors in allergic responses. Their effectiveness has been demonstrated in both in vitro and in vivo models, highlighting their potential in developing new antiallergic medications (Menciu et al., 1999).
Antimicrobial Activity
Another area of interest is the antimicrobial properties of related compounds. Research has shown that derivatives of 2-bromo-N-(phenylsulfonyl)acetamide, closely related to the target compound, exhibit good antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, particularly in a time where antibiotic resistance is a growing concern (Fahim & Ismael, 2019).
Learning and Memory Facilitation
Interestingly, certain ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, which share structural similarities with N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide, have been studied for their effects on learning and memory facilitation in mice. This research opens up possibilities for the use of such compounds in treating cognitive impairments or enhancing cognitive abilities (Li Ming-zhu, 2012).
Anion Coordination in Crystal Engineering
The compound N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, structurally related to the target compound, demonstrates interesting properties in anion coordination. This property is significant in the field of crystal engineering and could have implications in the design of new materials or molecular sensors (Kalita & Baruah, 2010).
Anticancer Potential
Research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, another similar compound, has shown promising anticancer activity. These findings are crucial in the ongoing search for more effective and targeted cancer therapies (Sharma et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N-[2-[(5-bromopyridin-2-yl)amino]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-7(14)11-4-5-12-9-3-2-8(10)6-13-9/h2-3,6H,4-5H2,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAMWCLKWQVGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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